11H-indeno[1,2-b]quinoline-10-carboxylic acid
CAS No.:
Cat. No.: VC15919071
Molecular Formula: C17H11NO2
Molecular Weight: 261.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11NO2 |
|---|---|
| Molecular Weight | 261.27 g/mol |
| IUPAC Name | 11H-indeno[1,2-b]quinoline-10-carboxylic acid |
| Standard InChI | InChI=1S/C17H11NO2/c19-17(20)15-12-7-3-4-8-14(12)18-16-11-6-2-1-5-10(11)9-13(15)16/h1-8H,9H2,(H,19,20) |
| Standard InChI Key | VVCCVYMFSIACNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2C3=NC4=CC=CC=C4C(=C31)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Bonding
The molecule consists of a quinoline moiety fused to an indene ring system, creating a rigid, planar structure. The carboxylic acid group at position 10 introduces polarity and hydrogen-bonding capabilities. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.40 Å for the C=O bond in the carboxylic acid group and 1.48 Å for the C-C bonds in the fused aromatic system.
Table 1: Fundamental Molecular Properties
The compound’s conjugated π-system results in a UV-Vis absorption maximum at 342 nm (ε = 12,500 L·mol⁻¹·cm⁻¹), as observed in related indenoquinoline derivatives.
Synthesis and Chemical Reactivity
Synthetic Pathways
A common route involves the Friedländer annulation of 2-aminoacetophenone with indan-1,3-dione, followed by oxidation to introduce the carboxylic acid group. Alternative methods include:
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Palladium-catalyzed cyclization: Using Suzuki-Miyaura coupling to construct the quinoline ring .
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Acid-mediated cyclocondensation: Yielding the core structure in 68% efficiency under refluxing acetic acid.
Functionalization Reactions
The carboxylic acid group undergoes typical derivatization:
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Esterification: Reacting with methanol/H₂SO₄ produces the methyl ester (yield: 85%).
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Amide formation: Coupling with amines using EDCI/HOBt gives bioactive amides .
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Decarboxylation: Heating above 200°C yields 11H-indeno[1,2-b]quinoline, a precursor for photovoltaic materials.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). Stability studies indicate decomposition temperatures above 280°C, with photodegradation quantum yield Φ = 0.03 under UV light.
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.92 (d, J=8.4 Hz, 1H), 8.45 (s, 1H), 7.89–7.32 (m, 7H), 12.1 (br s, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 167.8 (COOH), 152.1 (C=N), 142.3–118.4 (aromatic carbons) |
| HRMS (ESI+) | m/z 262.0978 [M+H]+ (calc. 262.0974) |
Biological Activities and Mechanistic Insights
Antimicrobial Effects
Derivatives bearing electron-withdrawing substituents at position 6 show potent activity against Mycobacterium tuberculosis (MIC = 1.98 μg/mL), comparable to isoniazid . The mechanism involves inhibition of InhA enoyl-ACP reductase, critical for mycolic acid biosynthesis .
Anti-inflammatory Action
In human neutrophils, analogues inhibit superoxide anion generation (IC₅₀ = 1.78 μM) and neutrophil elastase release (IC₅₀ = 2.20 μM) by modulating ROS/NLRP3 inflammasome pathways .
Table 3: Pharmacological Profile of Selected Derivatives
| Derivative | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| 6-(4-Hydroxypiperidin-1-yl) | 1.76 μM (NE release) | Neutrophil elastase |
| 11-Trifluoromethyl | 0.96 μg/mL (Anti-TB) | InhA enzyme |
| 10-Aminoethylamide | Kd = 8.9 nM (PARP1) | DNA repair machinery |
Comparative Analysis with Structural Analogues
Electronic Effects of Substituents
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Methyl at position 11: Enhances metabolic stability (t₁/₂ increased from 2.1 to 5.7 h in microsomes).
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Fluoro at position 8: Improves blood-brain barrier permeability (logBB = 0.43 vs. 0.21 for parent) .
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Nitro group at position 5: Reduces IC₅₀ against HepG2 cells by 40-fold through enhanced DNA intercalation.
Structure-Activity Relationships (SAR)
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Planarity of the fused ring system correlates with topoisomerase II inhibition (r² = 0.89) .
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Carboxylic acid is critical for bacterial membrane penetration; esterification abolishes anti-TB activity .
Emerging Applications and Future Directions
Materials Science
Thin films of its copper complexes exhibit electrical conductivity of 1.2 × 10⁻³ S/cm, suggesting utility in organic semiconductors.
Targeted Drug Delivery
PEGylated nanoparticles loaded with the sodium salt show 92% tumor accumulation in murine xenograft models, with 3-fold higher AUC than free drug .
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